molecular formula C13H18N2O B12115015 N-(2-(Piperidin-4-yl)phenyl)acetamide

N-(2-(Piperidin-4-yl)phenyl)acetamide

Cat. No.: B12115015
M. Wt: 218.29 g/mol
InChI Key: OIOGRQHMUFCFKJ-UHFFFAOYSA-N
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Description

Chemical Structure:
N-(2-(Piperidin-4-yl)phenyl)acetamide consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted at the 2-position with a piperidin-4-yl moiety. The hydrochloride salt form (CAS: 255050-97-6) has a molecular formula of C₁₃H₁₉ClN₂O and a molar mass of 254.76 g/mol .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-piperidin-4-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-5-3-2-4-12(13)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)

InChI Key

OIOGRQHMUFCFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-4-yl)phenyl)acetamide typically involves the reaction of 2-bromoacetophenone with piperidine under basic conditions to form the intermediate 2-(piperidin-4-yl)acetophenone. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Piperidin-4-yl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Key Features :

  • The phenyl-acetamide backbone is a common pharmacophore in medicinal chemistry, often associated with CNS activity or enzyme modulation.

Comparison with Structurally Similar Compounds

Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)

Key Differences :

  • Substituents : Acetyl fentanyl has a phenethyl group (-CH₂CH₂C₆H₅) attached to the piperidine nitrogen and a second phenyl ring on the acetamide nitrogen, forming a bis-aryl structure.
  • Pharmacology : A potent opioid agonist with high affinity for μ-opioid receptors, linked to overdose deaths .
  • Molecular Weight : 352.5 g/mol (vs. 254.76 g/mol for the target compound) .

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

Key Differences :

  • Substituents : Contains a methoxy (-OCH₃) group on the acetamide chain and a phenethyl group on the piperidine nitrogen.
  • Physicochemical Properties : Molecular formula C₂₂H₂₈N₂O₂ (352.5 g/mol) .

N-Acetyl Norfentanyl (N-(1-Acetyl-4-piperidinyl)-N-phenyl-propanamide)

Key Differences :

  • Backbone : Features a propanamide chain (-NHCOCH₂CH₃) instead of acetamide.
  • Molecular Formula : C₁₆H₂₂N₂O₂ (274.4 g/mol) .

2-Amino-N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide

Key Differences :

  • Substituents: Incorporates a 4-methylpiperazine group on the phenyl ring and an amino (-NH₂) group on the acetamide.
  • Physicochemical Properties: Molecular weight 248.32 g/mol; higher polarity due to the amino group .
  • Applications : Likely explored as a CNS-targeted compound, though specific data are unavailable.

N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide

Key Differences :

  • Structural Implications : The hydroxy group may facilitate hydrogen bonding with biological targets.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
N-(2-(Piperidin-4-yl)phenyl)acetamide C₁₃H₁₈N₂O 218.30 (free base) Piperidin-4-yl, phenyl-acetamide Not reported
Acetyl Fentanyl C₂₁H₂₆N₂O₂ 352.5 Phenethyl, N-phenyl Potent opioid agonist
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Methoxy, phenethyl Suspected opioid activity
N-Acetyl Norfentanyl C₁₆H₂₂N₂O₂ 274.4 Propanamide, acetyl-piperidine Synthetic intermediate
2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide C₁₃H₂₀N₄O 248.32 4-Methylpiperazine, amino Research chemical

Key Research Findings

  • Opioid Activity : Acetyl fentanyl’s phenethyl group is critical for μ-opioid receptor binding, absent in the target compound .
  • Synthetic Pathways : this compound may be synthesized via coupling reactions similar to those in (e.g., B1/B2 synthesis).
  • Solubility and Bioavailability : The hydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs .

Biological Activity

N-(2-(Piperidin-4-yl)phenyl)acetamide, a compound characterized by its piperidine and acetamide functionalities, has garnered attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a piperidine ring connected to a phenyl group, which is further linked to an acetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula of the compound is C_{13}H_{16}N_{2}O.

1. Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. It interacts with opioid receptors, suggesting a mechanism that influences pain pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, thereby contributing to its analgesic effects .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it possesses activity against various bacterial strains, indicating its potential utility in treating infections. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

3. Anticonvulsant Activity

In related studies, derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. These derivatives demonstrated varying degrees of efficacy in animal models of epilepsy, suggesting that structural modifications can enhance their pharmacological profiles .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Opioid Receptors : The compound's analgesic effects are linked to its affinity for opioid receptors, which are pivotal in pain modulation.
  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Antimicrobial Mechanisms : Its antimicrobial effects may involve interference with bacterial metabolism or cell integrity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its analogs:

StudyFindings
Demonstrated analgesic properties through COX inhibition and opioid receptor interaction.
Evaluated anticonvulsant activity in animal models; structural modifications enhanced efficacy.
Showed antimicrobial activity against various bacterial strains; suggested mechanisms include enzyme inhibition.

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